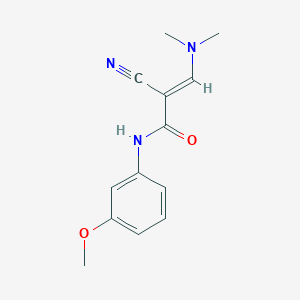

(2E)-2-cyano-3-(dimethylamino)-N-(3-methoxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-2-cyano-3-(dimethylamino)-N-(3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-16(2)9-10(8-14)13(17)15-11-5-4-6-12(7-11)18-3/h4-7,9H,1-3H3,(H,15,17)/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPOKAGAGUYIAT-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)NC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)NC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(dimethylamino)-N-(3-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. For instance, the synthesis might involve the following steps:

Formation of the Intermediate: The initial step could involve the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of a base to form a cyano intermediate.

Addition of Dimethylamine: The intermediate is then reacted with dimethylamine under controlled conditions to introduce the dimethylamino group.

Formation of the Final Product: The final step involves the reaction of the intermediate with an appropriate reagent to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(dimethylamino)-N-(3-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Organic Synthesis

2.1 Synthetic Intermediates

(2E)-2-cyano-3-(dimethylamino)-N-(3-methoxyphenyl)prop-2-enamide can serve as an important intermediate in organic synthesis. Its structure allows for further functionalization via reactions such as the Knoevenagel condensation, which is widely utilized to create carbon–carbon double bonds essential for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

2.2 Building Block for Drug Development

The compound's unique functional groups make it a valuable building block in the synthesis of new therapeutic agents. Researchers are actively exploring its derivatives to enhance pharmacological profiles while reducing toxicity. This approach aligns with the current trend in medicinal chemistry focusing on bioisosteric modifications to improve drug efficacy and safety .

Material Science

3.1 Polymer Chemistry

In material science, this compound may find applications in the development of polymers with specific properties. The incorporation of cyano groups into polymer matrices can enhance thermal stability and mechanical strength, making them suitable for various industrial applications .

3.2 Nanocomposite Materials

Research indicates that compounds like this compound can be utilized in the formulation of nanocomposites, which exhibit enhanced electrical and thermal conductivity. These materials are increasingly important in electronics and energy storage technologies .

Case Studies

Mechanism of Action

The mechanism by which (2E)-2-cyano-3-(dimethylamino)-N-(3-methoxyphenyl)prop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Key Observations:

Electronic Effects: The dimethylamino group in the target compound enhances electron-donating capacity compared to purely aromatic substituents (e.g., phenoxy in ). This increases polarizability, making it suitable for NLO applications . Electron-withdrawing groups (e.g., nitro in ) reduce conjugation length but improve charge-transfer efficiency.

The trifluoromethoxy group in introduces hydrophobicity, favoring membrane permeability in biological systems.

Crystallographic Data: The monoclinic crystal system (P2₁/c) of suggests dense molecular packing, correlating with higher melting points and stability compared to less ordered analogues.

Biological Activity

(2E)-2-cyano-3-(dimethylamino)-N-(3-methoxyphenyl)prop-2-enamide, also known by its CAS number 128259-57-4, is a synthetic compound with potential biological activities. This article explores its structural characteristics, biological mechanisms, and research findings related to its pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O2, and it has a molecular weight of 245.28 g/mol. The compound features a cyano group, a dimethylamino group, and a methoxyphenyl moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H15N3O2 |

| Molecular Weight | 245.28 g/mol |

| CAS Number | 128259-57-4 |

| Physical Form | Solid |

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of cancer cells. It appears to induce apoptosis in specific cancer cell lines, potentially through the activation of caspase pathways.

- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties against certain bacterial strains, making it a candidate for further development in treating infections.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes associated with disease processes, including those involved in inflammatory pathways.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Study 1: Anticancer Effects

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on human breast cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to control groups .

Study 2: Antimicrobial Activity

In a study assessing antimicrobial properties, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing promising results for potential therapeutic applications .

Study 3: Enzyme Inhibition

Research focusing on enzyme inhibition revealed that the compound effectively inhibited cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This suggests its potential role as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-2-cyano-3-(dimethylamino)-N-(3-methoxyphenyl)prop-2-enamide?

- Methodology : A multi-step approach is typically employed. First, synthesize the amide intermediate via condensation of 3-methoxyphenylamine with activated cyanoacrylate derivatives. Controlled reaction conditions (e.g., anhydrous solvents like DMF, 0–5°C for exothermic steps) are critical to minimize side reactions. Subsequent enamide formation can be achieved using potassium carbonate as a base in acetone under reflux . Purity (>98%) is ensured via recrystallization from ethanol or DMSO.

Q. How is the compound characterized post-synthesis?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry (e.g., E-configuration via coupling constants).

- HPLC (reverse-phase C18 column, UV detection at 254 nm) to assess purity.

- X-ray crystallography (if single crystals are obtainable) for absolute structural confirmation. SHELX programs (e.g., SHELXL) are standard for refining crystallographic data .

Q. What in vitro models are suitable for initial biological screening?

- Methodology : Prioritize assays aligned with structural analogs:

- Anticancer activity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Anti-inflammatory effects : ELISA-based measurement of TNF-α/IL-6 suppression in LPS-stimulated macrophages.

- Solubility : Use DMSO as a stock solvent, with final concentrations ≤0.1% to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up?

- Methodology :

- Solvent selection : Replace polar aprotic solvents (DMF) with THF or acetonitrile to reduce byproduct formation.

- Catalysis : Explore Pd-catalyzed coupling for aryl group introduction to enhance regioselectivity.

- Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in mixed solvents (e.g., DCM/methanol) .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

- Methodology :

- Validation : Cross-check DFT calculations (e.g., Gaussian) with experimental spectroscopic data (e.g., NMR chemical shifts, IR stretching frequencies).

- Structural analogs : Compare with fluorinated or chlorinated derivatives (e.g., ) to assess electronic effects on reactivity. For example, electron-withdrawing groups (e.g., -NO₂) may stabilize intermediates, altering reaction pathways .

Q. How can crystallographic data refine understanding of structure-activity relationships (SAR)?

- Methodology :

- Data collection : Use a Bruker APEX-II diffractometer (Mo Kα radiation) for high-resolution data.

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. For example, ’s monoclinic crystal system (P21/c) revealed planar enamide geometry critical for biological activity .

- Hydrogen bonding networks : Use WinGX/ORTEP to visualize interactions influencing molecular packing and stability .

Q. What experimental approaches validate the compound’s mechanism of action in signaling pathways?

- Methodology :

- Western blotting : Assess inhibition of NF-κB or MAPK pathways in treated cells.

- Kinase profiling : Use competitive binding assays (e.g., ADP-Glo™) to identify kinase targets.

- Metabolomics : LC-MS/MS to track downstream metabolite changes, correlating with pathway modulation .

Notes

- Data Gaps : Limited pharmacokinetic data; future studies should address bioavailability (e.g., in vivo mouse models) and metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.